

# Technical Guide: Spectral Analysis of 4-[(Dimethylamino)sulfonyl]benzoic Acid

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## Compound of Interest

4-

Compound Name: *[(Dimethylamino)sulfonyl]benzoic acid*

Cat. No.: B072875

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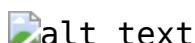
## Abstract

This technical guide provides a comprehensive overview of the spectral data for the compound **4-[(Dimethylamino)sulfonyl]benzoic acid** (CAS No. 1206-37-7). Due to the limited availability of experimental spectra in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR) data alongside a discussion of the expected characteristic signals in Infrared (IR) spectroscopy and Mass Spectrometry (MS). Detailed, generalized experimental protocols for acquiring these spectra are provided to guide researchers in the analytical characterization of this and similar compounds. This guide is intended to serve as a valuable resource for scientists and professionals engaged in chemical research and drug development.

## Chemical Structure and Properties

- IUPAC Name: **4-[(Dimethylamino)sulfonyl]benzoic acid**
- Synonyms: 4-(N,N-Dimethylsulfamoyl)benzoic acid, 4-Carboxy-N,N-dimethylbenzenesulfonamide
- CAS Number: 1206-37-7

- Molecular Formula: C<sub>9</sub>H<sub>11</sub>NO<sub>4</sub>S
- Molecular Weight: 229.25 g/mol
- Chemical Structure:

alt text

(A proper chemical structure image would be inserted here in a full document)

## Spectral Data

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally verified NMR data for **4-[(Dimethylamino)sulfonyl]benzoic acid** is not readily available in public spectral databases. Therefore, predicted <sup>1</sup>H and <sup>13</sup>C NMR data are presented below. These predictions are based on computational models and provide expected chemical shifts and multiplicities.

Table 1: Predicted <sup>1</sup>H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 8.2	Doublet	2H	Aromatic (ortho to -COOH)
~ 7.9	Doublet	2H	Aromatic (ortho to -SO <sub>2</sub> N(CH <sub>3</sub> ) <sub>2</sub> )
~ 10.5	Singlet (broad)	1H	Carboxylic acid (-COOH)
~ 2.7	Singlet	6H	N-Methyl (-N(CH <sub>3</sub> ) <sub>2</sub> )

Table 2: Predicted <sup>13</sup>C NMR Spectral Data

Chemical Shift (ppm)	Assignment
~ 166	Carboxylic acid carbon (-COOH)
~ 142	Aromatic carbon (ipso to -SO <sub>2</sub> N(CH <sub>3</sub> ) <sub>2</sub> )
~ 135	Aromatic carbon (ipso to -COOH)
~ 131	Aromatic carbon (ortho to -COOH)
~ 127	Aromatic carbon (ortho to -SO <sub>2</sub> N(CH <sub>3</sub> ) <sub>2</sub> )
~ 38	N-Methyl carbons (-N(CH <sub>3</sub> ) <sub>2</sub> )

## Infrared (IR) Spectroscopy

An experimental IR spectrum is not available. However, the characteristic absorption bands can be predicted based on the functional groups present in the molecule.

Table 3: Expected IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group	Vibration
2500-3300	Broad	O-H	Carboxylic acid O-H stretch
1680-1710	Strong	C=O	Carboxylic acid C=O stretch
1340-1370	Strong	S=O	Sulfonamide S=O asymmetric stretch
1150-1180	Strong	S=O	Sulfonamide S=O symmetric stretch
1450-1600	Medium	C=C	Aromatic C=C stretching
3000-3100	Medium	C-H	Aromatic C-H stretch
2850-2960	Medium	C-H	Aliphatic C-H stretch (N-CH <sub>3</sub> )
1200-1350	Medium	C-N	C-N stretch

## Mass Spectrometry (MS)

The expected mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

Table 4: Expected Mass Spectrometry Data

m/z	Interpretation
229	$[M]^+$ , Molecular ion
212	$[M-OH]^+$
184	$[M-COOH]^+$
152	$[M-SO_2N(CH_3)_2]^+$
108	$[SO_2N(CH_3)_2]^+$
77	$[C_6H_5]^+$ fragment
44	$[N(CH_3)_2]^+$

## Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a solid organic compound like **4-[(Dimethylamino)sulfonyl]benzoic acid**.

### NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrument: A 400 MHz or higher field NMR spectrometer.
- <sup>1</sup>H NMR Acquisition:
  - Acquire a one-pulse <sup>1</sup>H spectrum.
  - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
  - Process the data with Fourier transformation, phase correction, and baseline correction.
  - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum.
  - Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
  - Process the data similarly to the  $^1\text{H}$  spectrum.
  - Reference the spectrum to the solvent peak.

## IR Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.
- Acquisition:
  - Collect a background spectrum of the clean, empty ATR crystal.
  - Collect the sample spectrum.
  - Typically, 16-32 scans are co-added at a resolution of  $4\text{ cm}^{-1}$ .
  - The final spectrum is presented in terms of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry

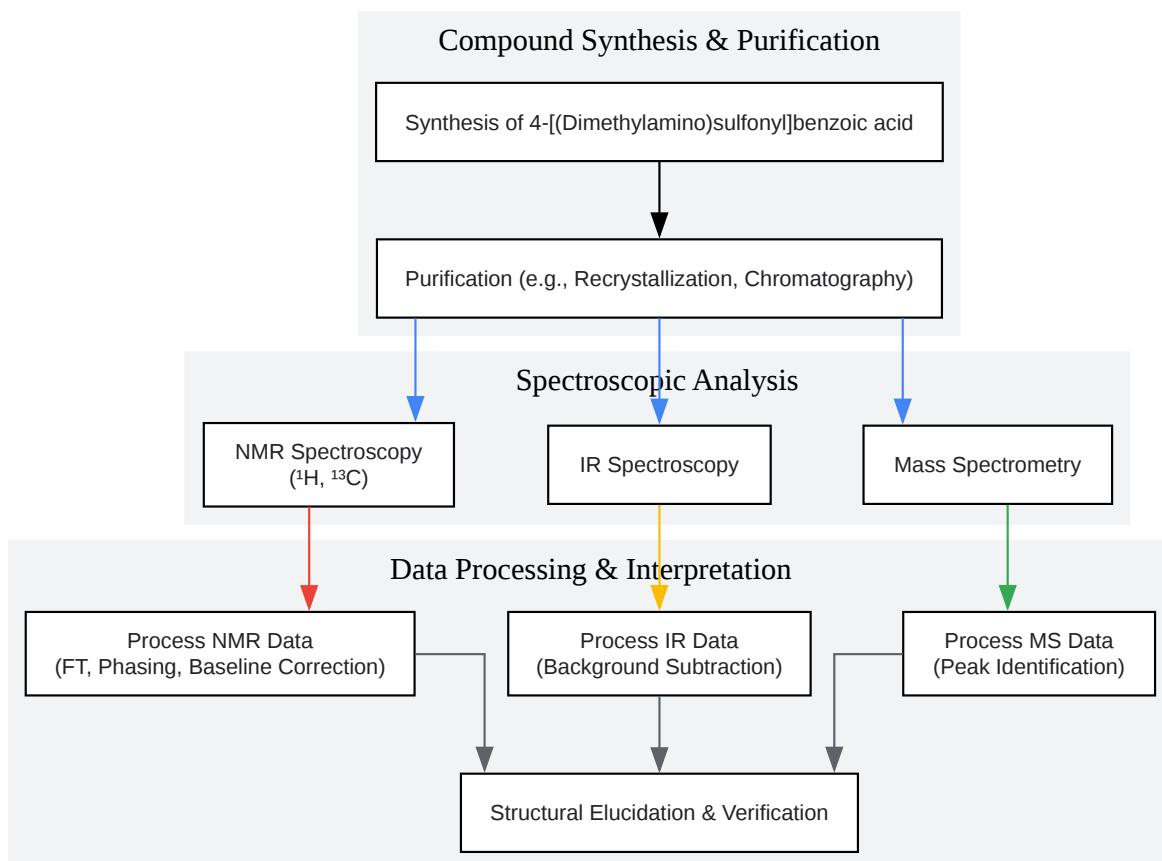
- Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI) and mass analyzer

(e.g., Quadrupole, Time-of-Flight - TOF).

- Acquisition:
  - Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography system.
  - Acquire the mass spectrum in positive or negative ion mode.
  - Optimize ion source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the molecular ion.
  - For fragmentation analysis (MS/MS), select the molecular ion and subject it to collision-induced dissociation (CID).

## Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectral characterization of a chemical compound.

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